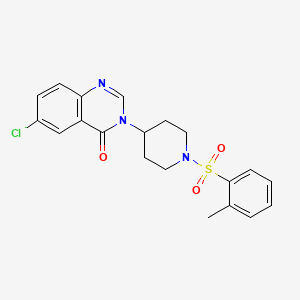
6-chloro-3-(1-(o-tolylsulfonyl)piperidin-4-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-chloro-3-(1-(o-tolylsulfonyl)piperidin-4-yl)quinazolin-4(3H)-one" is a derivative of the quinazolinone family, which is known for its diverse pharmacological activities. Quinazolinones have been studied extensively due to their potential as therapeutic agents. The compound is structurally related to various quinazolinone derivatives that have been synthesized and evaluated for different biological activities, such as hypotensive, antiemetic, gastrointestinal motility enhancement, and antibacterial effects .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the construction of the quinazolinone core followed by various substitutions at specific positions to enhance biological activity. For instance, the synthesis of 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione involved the substitution of the 1-hydrogen atom with different moieties to test for hypotensive activities . Similarly, the synthesis of 6-chloro-2,3-dihydro-4(1H)-quinazolinones included variations in the heterocycle linking groups and the introduction of a lipophilic aromatic group at position 1, which played a significant role in pharmacological properties . These methods could be relevant for the synthesis of the compound , suggesting that targeted substitutions on the quinazolinone core can lead to the desired biological activities.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. The presence of a 6-chloro substituent is a common feature in these compounds, which may be important for their activity. The structure-activity relationship (SAR) studies, such as those conducted on 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives, have shown that specific substitutions at certain positions can significantly influence the antibacterial activity . The molecular structure of "this compound" likely follows this trend, where the tolylsulfonyl piperidinyl moiety at position 3 and the chloro group at position 6 are key determinants of its biological activity.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions depending on their substituents. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their interaction with biological targets. For example, the antibacterial activity of 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives was attributed to their ability to inhibit phytopathogens, and specific substituents provided potent inhibition effects . The chemical reactivity of "this compound" would be expected to be influenced by the tolylsulfonyl and piperidinyl groups, which could be explored further in the context of its potential biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The introduction of different substituents can enhance these properties, as seen in the case of 6-chloro-2,3-dihydro-4(1H)-quinazolinones, where the pharmacophoric element was identified as a 6-membered ring that improved gastrointestinal prokinetic and antiemetic activities . The physical and chemical properties of "this compound" would need to be characterized to understand its pharmacokinetic behavior and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Research has shown that derivatives of piperidine with a quinazoline ring system, similar to 6-chloro-3-(1-(o-tolylsulfonyl)piperidin-4-yl)quinazolin-4(3H)-one, possess potential antihypertensive properties. A study by Takai et al. (1986) demonstrated that certain piperidine derivatives with a quinazoline ring exhibited significant hypotensive effects in a spontaneously hypertensive rat model (Takai et al., 1986).
Antimicrobial Activity
Synthesis of various derivatives of quinazolinone, similar to the compound , has shown potential antimicrobial activity. For instance, P. Chaitanya et al. (2017) synthesized derivatives that displayed significant antibacterial and antifungal activities against a range of microorganisms (Chaitanya et al., 2017).
Anticonvulsant Effects
In studies by Misra et al. (1978), derivatives of quinazolone showed notable activity against pentylenetetrazol-induced seizures, suggesting potential anticonvulsant properties. However, these compounds did not offer protection against electroshock-induced seizures (Misra et al., 1978).
Antifungal and Antibacterial Properties
Kale et al. (2017) synthesized quinazoline derivatives with antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas (Kale et al., 2017).
Insecticidal Efficacy
El-Shahawi et al. (2016) synthesized bis quinazolin-4(3H)-one derivatives, which demonstrated insecticidal efficacy. This suggests potential applications of similar compounds in pest control (El-Shahawi et al., 2016).
Anticancer Applications
The synthesis process of derivatives like thymitaq, a known anticancer agent, involves similar compounds. Malmgren et al. (2008) detailed the large-scale manufacturing process of such agents, indicating their potential in cancer treatment (Malmgren et al., 2008).
Eigenschaften
IUPAC Name |
6-chloro-3-[1-(2-methylphenyl)sulfonylpiperidin-4-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-4-2-3-5-19(14)28(26,27)23-10-8-16(9-11-23)24-13-22-18-7-6-15(21)12-17(18)20(24)25/h2-7,12-13,16H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJRWARKWONKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

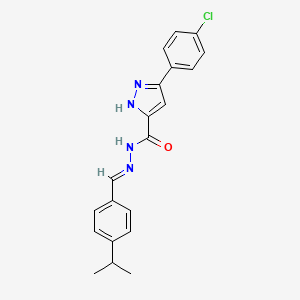

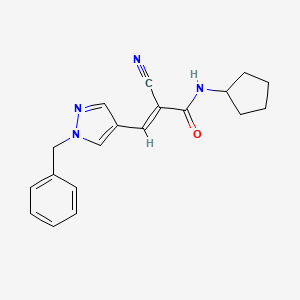

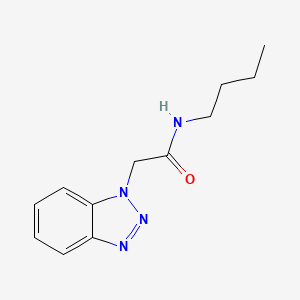
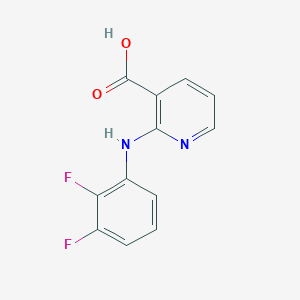
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)

![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)
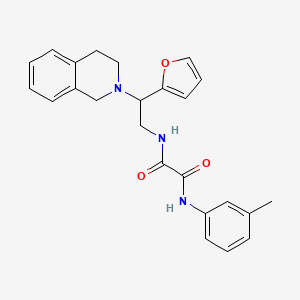
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
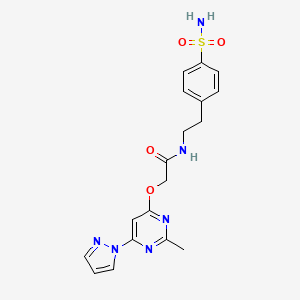
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)